![molecular formula C24H22N2O3 B5231673 N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5231673.png)
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has been extensively studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide targets anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Bcl-w. These proteins are overexpressed in many cancer cells, leading to resistance to apoptosis and increased cell survival. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide binds to the BH3-binding groove of these proteins, displacing pro-apoptotic proteins and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has limited efficacy as a single agent in clinical trials due to the development of resistance mechanisms in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has several advantages for lab experiments, including its small size, high potency, and specificity for anti-apoptotic proteins of the Bcl-2 family. However, N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has limitations, including its limited efficacy as a single agent in clinical trials and the development of resistance mechanisms in cancer cells.
Zukünftige Richtungen
For the development of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide and related compounds include the development of combination therapies, second-generation inhibitors, and the use of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide as a tool compound for studying the role of anti-apoptotic proteins in cancer cell survival and drug resistance.
Synthesemethoden
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide was first synthesized by Abbott Laboratories using a convergent synthetic route. The synthesis involves the reaction of 2-methoxy-N-(phenylmethyl)benzamide with N-(1-benzyl-1H-pyrrol-2-yl)carbamic acid, followed by a Suzuki coupling reaction with 2-bromo-1-phenylethylene. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Eigenschaften
IUPAC Name |
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-22-15-9-8-14-20(22)23(27)26-21(16-18-10-4-2-5-11-18)24(28)25-17-19-12-6-3-7-13-19/h2-16H,17H2,1H3,(H,25,28)(H,26,27)/b21-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZWOLQSNHRWRF-LTGZKZEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-methoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.